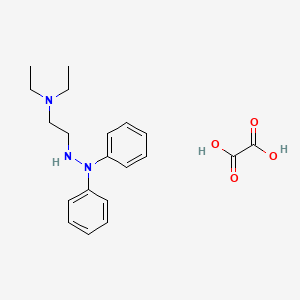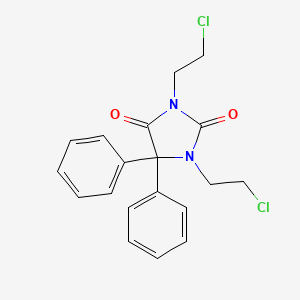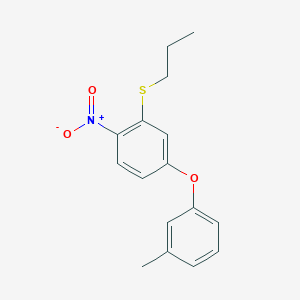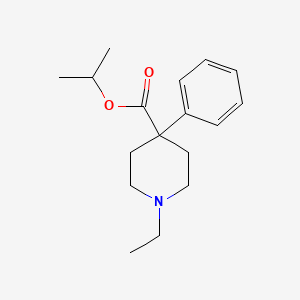
6-Methylideneundecanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylideneundecanedinitrile is an organic compound with the molecular formula C12H18N2 It is characterized by the presence of a methylidene group attached to an undecane chain with two nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylideneundecanedinitrile typically involves the reaction of an appropriate aldehyde with a nitrile compound under basic conditions. One common method is the Knoevenagel condensation, where an aldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as zeolites or metal-organic frameworks, can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylideneundecanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile groups can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming imines or esters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Imines or esters.
Applications De Recherche Scientifique
6-Methylideneundecanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism by which 6-Methylideneundecanedinitrile exerts its effects depends on the specific reaction or application. For example, in reduction reactions, the nitrile groups are hydrogenated to form primary amines. The molecular targets and pathways involved in these reactions include the activation of hydrogen gas on the surface of a palladium catalyst, followed by the transfer of hydrogen atoms to the nitrile groups.
Comparaison Avec Des Composés Similaires
6-Methylideneundecanoic acid: Similar structure but with carboxylic acid groups instead of nitriles.
6-Methylideneundecanal: Similar structure but with an aldehyde group instead of nitriles.
6-Methylideneundecanol: Similar structure but with an alcohol group instead of nitriles.
Uniqueness: 6-Methylideneundecanedinitrile is unique due to the presence of two nitrile groups, which impart distinct reactivity and properties compared to its analogs. The nitrile groups make it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Propriétés
Numéro CAS |
61634-97-7 |
|---|---|
Formule moléculaire |
C12H18N2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
6-methylideneundecanedinitrile |
InChI |
InChI=1S/C12H18N2/c1-12(8-4-2-6-10-13)9-5-3-7-11-14/h1-9H2 |
Clé InChI |
AJPVAXJWKMXBGN-UHFFFAOYSA-N |
SMILES canonique |
C=C(CCCCC#N)CCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)

![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)



![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B14589862.png)


![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)
![2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B14589890.png)
